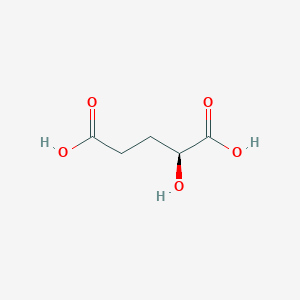

(2S)-2-hydroxypentanedioic acid

Vue d'ensemble

Description

Synthesis Analysis

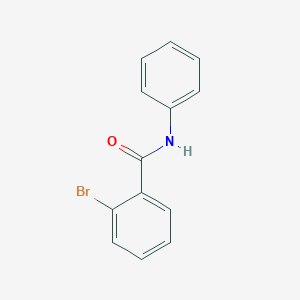

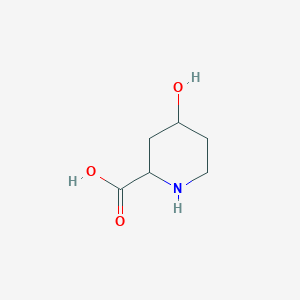

The synthesis of related compounds to (2S)-2-hydroxypentanedioic acid involves various methods. For example, Ahuja and Sudalai (2015) developed an approach to synthesize (2S,3S)-3-hydroxypipecolic acid with high enantiomeric excess, using d-proline catalyzed sequential α-aminooxylation/Horner–Wadsworth–Emmons olefination of an aldehyde and Pd-catalyzed MOM-ether directed aza-Claisen rearrangement (Ahuja & Sudalai, 2015). Natekar and Samant (2010) prepared 2-Methyl-4-phenylpentanedioic acid using the Michael reaction followed by hydrolysis and Friedel-Crafts reactions (Natekar & Samant, 2010).

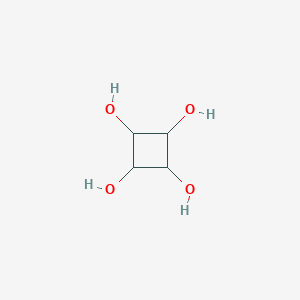

Molecular Structure Analysis

The molecular structure of related compounds is often determined using methods like X-ray crystallography. Delgado et al. (2016) synthesized and characterized 2-ureido-pentanedioic acid and analyzed its molecular structure via single-crystal X-ray diffraction, revealing its chiral structure and supramolecular assembly (Delgado et al., 2016).

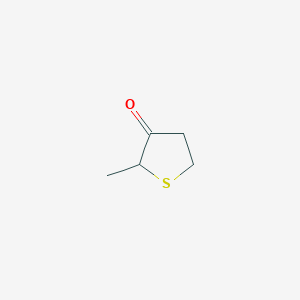

Chemical Reactions and Properties

Chemical reactions involving (2S)-2-hydroxypentanedioic acid and its derivatives include various synthetic pathways. Herdeis and Lütsch (1993) presented a stereoselective synthesis of the stereoisomers of 2-methyl-4-hydroxy-5-amino-pentanoic acid, starting from known lactones (Herdeis & Lütsch, 1993).

Physical Properties Analysis

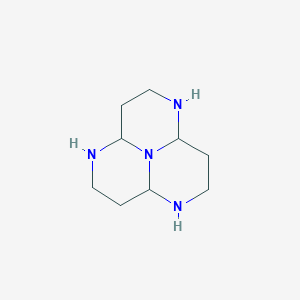

The physical properties of these compounds are often characterized in the process of synthesis and structural analysis. The research by Occhiato et al. (2008) on the synthesis of enantiopure (2S,4R)-4-hydroxypipecolic acid provides insights into the physical properties of these types of compounds (Occhiato, Scarpi, & Guarna, 2008).

Chemical Properties Analysis

The chemical properties of (2S)-2-hydroxypentanedioic acid and similar compounds can be inferred from their reactivity and the nature of their synthesis. For example, the work of Dai et al. (2018) on the biological production of malic acid, a related compound, sheds light on the chemical properties and potential applications of these types of compounds (Dai et al., 2018).

Applications De Recherche Scientifique

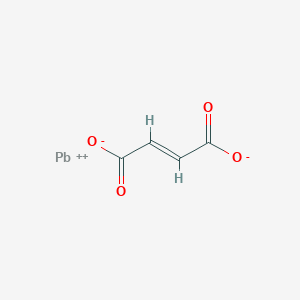

Biological Production and Metabolic Engineering : Malic acid is used as a precursor in many industrially important chemicals in food, chemicals, and pharmaceutical industries. Biological production of malic acid through fermentation and metabolic engineering of strains has gained attention due to environmental concerns and fossil fuel depletion (Dai et al., 2018).

Solubility Studies : Research has been conducted on the solubility of 3-carboxy-3-hydroxypentanedioic acid in various solvents, which is important for its application in different industrial processes (Yang & Wang, 2011).

Environmental Impact and Aerosol Chemistry : Studies on organic compounds in aerosols have identified several derivatives of malic acid. These studies help in understanding the contribution of biogenic hydrocarbons to the regional and global aerosol burden (Jaoui et al., 2005).

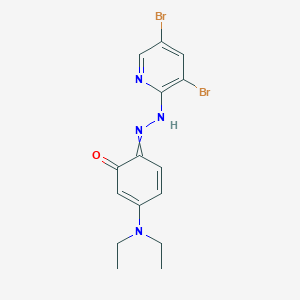

Neurological and Psychiatric Disease Models : 2-(Phosphonomethyl)pentanedioic acid is investigated for its efficacy in various neurological and psychiatric disease models. Enhancing its brain delivery through intranasal administration and prodrug strategies is a significant area of research (Nedelcovych et al., 2017).

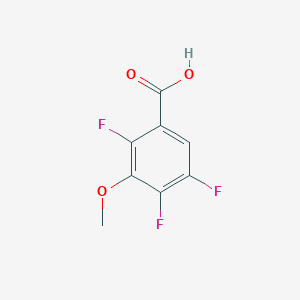

Radiopharmaceuticals and Clinical Trials : The development of sensitive analytical methods for fluorine-18 labeled malic acid derivatives is critical for their application in clinical PET studies, especially in the diagnosis and staging of prostate cancer (Graham et al., 2013).

Organic Synthesis and Pharmaceutical Applications : Research includes the enantioselective synthesis of malic acid derivatives, which are important intermediates in drug synthesis (Ahuja & Sudalai, 2015).

Cholesterol and Lipid Metabolism : Investigations into compounds like ETC-1002, derived from malic acid, for their efficacy in lowering low-density lipoprotein-cholesterol in patients with hypercholesterolemia and type 2 diabetes mellitus (Gutierrez et al., 2014).

Orientations Futures

While I could not find specific future directions for “(2S)-2-hydroxypentanedioic acid”, research in the field of bioelectrocatalysis, which involves the use of materials derived from biological systems as catalysts to catalyze redox reactions, is ongoing . This field combines the advantages of biocatalysis and electrocatalysis, allowing for selective biosensing, efficient energy conversion, and the production of diverse products .

Propriétés

IUPAC Name |

(2S)-2-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXBTNAVRSUOJR-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901020882 | |

| Record name | (2S)-2-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(2S)-2-hydroxypentanedioic acid | |

CAS RN |

13095-48-2 | |

| Record name | L-2-Hydroxyglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyglutaric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901020882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYGLUTARIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z2F3DYB8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

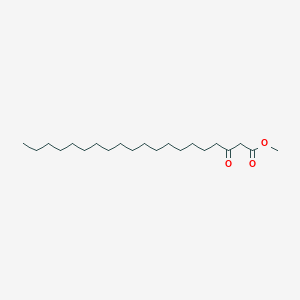

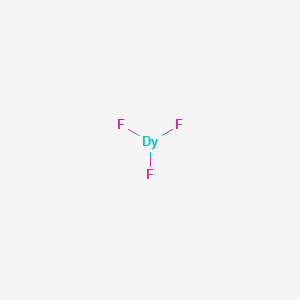

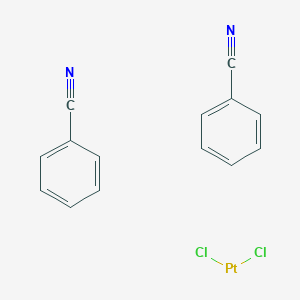

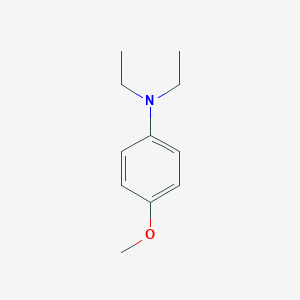

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.